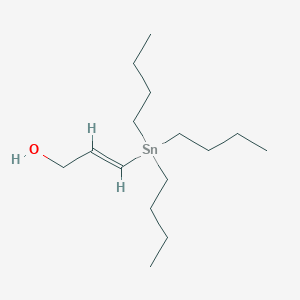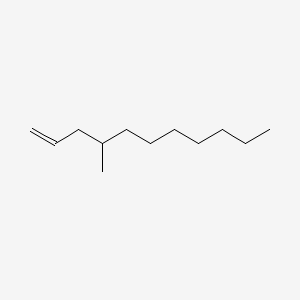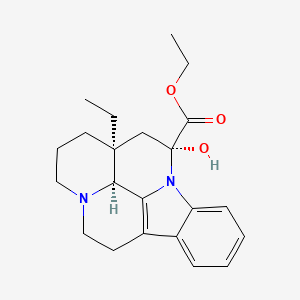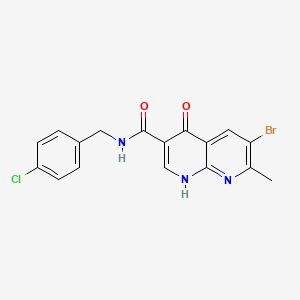
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzyl group, a hydroxyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzylamine, 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine, and appropriate reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for coupling reactions.
Coupling Reaction: The key step involves the coupling of 4-chlorobenzylamine with 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the bromine or chlorobenzyl groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride (NaBH4) for reduction, and potassium permanganate (KMnO4) for oxidation, are commonly used. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Effects: The compound’s effects are mediated through its ability to bind to and inhibit or activate specific targets, resulting in therapeutic or biological outcomes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide stands out due to its unique structural features and properties:
Similar Compounds: Compounds such as 6-Bromo-N-(4-chlorobenzyl)imidazo[1,2-a]pyrazin-8-amine and 6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide share some structural similarities.
Uniqueness: The presence of the naphthyridine core, along with the specific functional groups, imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C17H13BrClN3O2 |
|---|---|
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
6-bromo-N-[(4-chlorophenyl)methyl]-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H13BrClN3O2/c1-9-14(18)6-12-15(23)13(8-20-16(12)22-9)17(24)21-7-10-2-4-11(19)5-3-10/h2-6,8H,7H2,1H3,(H,21,24)(H,20,22,23) |
InChI-Schlüssel |
MNAIUHJFQOTZCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=O)C(=CNC2=N1)C(=O)NCC3=CC=C(C=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



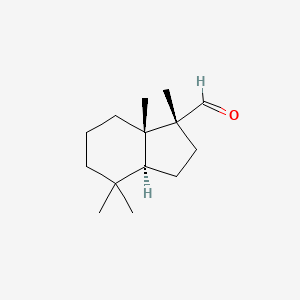
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)



